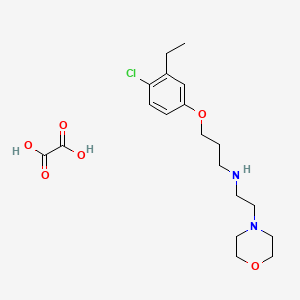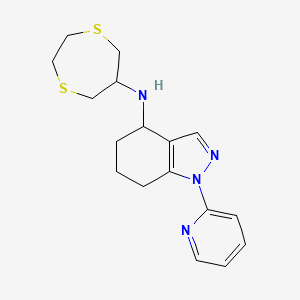
3-(4-chloro-3-ethylphenoxy)-N-(2-morpholin-4-ylethyl)propan-1-amine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chloro-3-ethylphenoxy)-N-(2-morpholin-4-ylethyl)propan-1-amine; oxalic acid is a complex organic compound that combines a phenoxy group, a morpholine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-ethylphenoxy)-N-(2-morpholin-4-ylethyl)propan-1-amine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3-ethylphenol to form 4-chloro-3-ethylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst.
Attachment of the Morpholine Ring: The next step involves the reaction of 4-chloro-3-ethylphenol with morpholine in the presence of a base to form 3-(4-chloro-3-ethylphenoxy)morpholine.
Formation of the Amine Group: The final step involves the reaction of 3-(4-chloro-3-ethylphenoxy)morpholine with 2-chloroethylamine to form 3-(4-chloro-3-ethylphenoxy)-N-(2-morpholin-4-ylethyl)propan-1-amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and advanced purification techniques can also enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides.
Reduction: Reduction reactions can occur at the phenoxy group, leading to the formation of reduced phenolic compounds.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced phenolic compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, the compound may be used as a ligand in receptor studies or as a probe in biochemical assays.
Medicine
Industry
In industrial applications, the compound may be used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-ethylphenoxy)-N-(2-morpholin-4-ylethyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group may interact with hydrophobic pockets, while the morpholine ring and amine group may form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenoxy)-N-(2-morpholin-4-ylethyl)propan-1-amine
- 3-(4-chloro-3-methylphenoxy)-N-(2-morpholin-4-ylethyl)propan-1-amine
- 3-(4-chloro-3-ethylphenoxy)-N-(2-piperidin-4-ylethyl)propan-1-amine
Uniqueness
The unique combination of the phenoxy group, morpholine ring, and amine group in 3-(4-chloro-3-ethylphenoxy)-N-(2-morpholin-4-ylethyl)propan-1-amine provides distinct chemical and biological properties. The presence of the ethyl group at the phenoxy ring enhances its hydrophobic interactions, while the morpholine ring provides additional hydrogen bonding capabilities.
Properties
IUPAC Name |
3-(4-chloro-3-ethylphenoxy)-N-(2-morpholin-4-ylethyl)propan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O2.C2H2O4/c1-2-15-14-16(4-5-17(15)18)22-11-3-6-19-7-8-20-9-12-21-13-10-20;3-1(4)2(5)6/h4-5,14,19H,2-3,6-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOWWEIPZUNRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCNCCN2CCOCC2)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(3-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6060194.png)
![16-nitro-13-oxa-19-azapentacyclo[12.6.1.03,12.04,9.018,21]henicosa-1(20),3(12),4,6,8,10,14,16,18(21)-nonaene](/img/structure/B6060197.png)
![3-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B6060205.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-3-methylbenzamide](/img/structure/B6060217.png)
![5-{[8-methyl-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6060223.png)
![3-[2-[1-(5-Methyl-1-naphthalen-1-ylpyrazol-4-yl)ethylamino]-2-oxoethyl]oxadiazol-3-ium-5-olate](/img/structure/B6060230.png)
![2-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B6060242.png)
![3-Hydroxy-2-[(2-methylsulfanylphenyl)iminomethyl]-5-phenylcyclohex-2-en-1-one](/img/structure/B6060246.png)
![1-(3,4-Dichlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B6060250.png)
![N-{4-[3,5-BIS(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N'-(2-METHOXYBENZOYL)UREA](/img/structure/B6060258.png)
![N-(2-methylbenzyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6060263.png)
![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6060270.png)

![10-methyl-13-propyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B6060295.png)
